molecular formula C9H7F4NO B15231086 N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide CAS No. 88288-08-8

N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide

Cat. No.: B15231086
CAS No.: 88288-08-8
M. Wt: 221.15 g/mol
InChI Key: UMRYXSUZGKZMJO-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide is a fluorinated and trifluoromethylated acetamide derivative of significant interest in advanced chemical and pharmaceutical research. This compound features a synergistic combination of a fluorine atom and a trifluoromethyl (CF3) group on its phenyl ring, a structural motif known to profoundly influence the physicochemical properties and biological activity of molecules . The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry, as these features can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets through electronic effects and hydrophobic interactions . The presence of both substituents makes this acetamide a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Its primary research value lies in its application as a key building block in organo-fluorine chemistry, enabling structure-activity relationship (SAR) studies and the development of novel compounds for various therapeutic areas. Researchers utilize this compound under the strict understanding that it is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All handling and experiments must be conducted by qualified professionals in appropriately controlled laboratory settings.

Properties

CAS No.

88288-08-8

Molecular Formula

C9H7F4NO

Molecular Weight

221.15 g/mol

IUPAC Name

N-[2-fluoro-6-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7F4NO/c1-5(15)14-8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3,(H,14,15)

InChI Key

UMRYXSUZGKZMJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-fluoro-6-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Fluoro-6-(trifluoromethyl)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide 2-Fluoro, 6-CF₃ on phenyl ring High lipophilicity, potential agrochemical
(E)-N-(2-(3-Fluorostyryl)phenyl)acetamide Styryl group, 3-fluoro substituent Synthetic yield: 20% (palladium-catalyzed)
3-Chloro-N-phenyl-phthalimide Phthalimide core, 3-chloro substituent Polymer precursor (polyimide synthesis)
2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Thienyl, cyano, CF₃, thioether linkage Enhanced electronic modulation
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole ring, CF₃, methoxy groups Pharmaceutical applications (patented)
Metolachlor (herbicide) Chloro, ethoxy, methyl groups Herbicidal activity

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in the target compound and analogs (e.g., ) enhances metabolic stability and lipophilicity compared to non-fluorinated derivatives. Chlorine in 3-chloro-N-phenyl-phthalimide provides similar electron withdrawal but with lower steric bulk.
  • Heterocyclic vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP (Predicted/Reported) Synthetic Yield Key Functional Groups
This compound ~3.5 (estimated)* CF₃, F
(E)-N-(Naphthalen-2-yl)-2-(2-oxoindolin-3-ylidene)acetamide 5.172 Naphthyl, oxoindole
(E)-2-(2-Oxoindolin-3-ylidene)-N-(4-CF₃-phenyl)acetamide 5.849 CF₃, oxoindole
(E)-N-(2-(3-Fluorostyryl)phenyl)acetamide 20% Styryl, F

Notes:

  • The target compound’s logP is estimated to be lower than analogs with larger aromatic systems (e.g., naphthyl in ) but higher than non-fluorinated derivatives.
  • Fluorine and CF₃ groups increase resistance to oxidative degradation, a critical feature for agrochemicals like metolachlor .

Biological Activity

N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, including antibacterial, anticonvulsant, and anticancer activities, as well as structure-activity relationships (SAR) derived from various studies.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a series of sulfamoyl amide derivatives were synthesized and evaluated against various bacterial strains:

CompoundS. aureus (MIC µg/mL)P. aeruginosa (MIC µg/mL)K. pneumoniae (MIC µg/mL)
6a5050100
6b2.555
6c5050100
6d50252.5
Amoxicillin1.20.825

Key Findings : Compound 6b showed potent antibacterial activity across all tested pathogens, suggesting that modifications to the trifluoromethyl group could enhance efficacy against resistant strains .

2. Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored through its derivatives in animal models. A study evaluated several compounds for their effectiveness in the maximal electroshock (MES) test:

Compound IDDose (mg/kg)MES Protection
12 100Effective
13 100Effective
20 -Moderate Binder

Key Findings : Compounds containing the trifluoromethyl group exhibited enhanced anticonvulsant activity, with some showing protective effects against seizures in both MES and pentylenetetrazole models .

3. Anticancer Activity

The anticancer properties of fluorinated compounds, including those related to this compound, have garnered attention due to their ability to inhibit tumor cell growth:

CompoundTumor Cell Line Inhibition (IC50 µM)
3m 4
3e >64

Key Findings : Compound 3m demonstrated significant activity against M. tuberculosis and showed no inhibitory effects on normal cells, indicating a favorable safety profile for further development as an anticancer agent .

4. Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly influences the biological activity of these compounds. For example, modifications at the para position of the phenolic ring have been shown to enhance potency for inhibiting various enzymes and receptors:

  • The trifluoromethyl group increases lipophilicity and alters electronic properties, enhancing binding affinity to target proteins.
  • Variations in substituents on the phenyl ring can lead to substantial changes in activity profiles across different biological assays .

Q & A

Basic: What are the critical steps in synthesizing N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves sequential functionalization of the phenyl ring and acetamide coupling. Key steps include:

  • Fluorination and trifluoromethylation : Selective introduction of fluorine and CF₃ groups requires electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using ClF₃ or CF₃I with Lewis acids) to avoid over-substitution .
  • Acetamide coupling : Amide bond formation via nucleophilic acyl substitution, typically using activated acetamide derivatives (e.g., acetyl chloride) and a base (e.g., pyridine) to drive the reaction .
  • Optimization : Reaction temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for aryl:acetamide) are critical for yields >80%. Purity is verified via HPLC and recrystallization .

Advanced: How do electronic effects of the trifluoromethyl and fluoro substituents influence regioselectivity in derivatization reactions?

Answer:
The electron-withdrawing CF₃ and F groups deactivate the phenyl ring, directing electrophiles to meta/para positions. Computational studies (DFT) show:

  • CF₃ induces strong inductive effects, lowering electron density at the ortho position by ~15% compared to unsubstituted analogs .
  • Fluorine enhances para-directing via resonance, favoring reactions like nitration or halogenation at the 4-position. Experimental validation via NMR coupling constants (e.g., 3JHF^3J_{H-F} = 8.2 Hz) confirms regioselectivity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine environments (δ = -62 ppm for CF₃, -110 ppm for F), while 1H^{1}\text{H}-NMR resolves acetamide protons (δ = 2.1 ppm for CH₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 264.0732 (calculated 264.0735) .
  • X-ray Crystallography : Resolves steric effects from CF₃/F groups, with bond angles deviating by 2–5° from ideal geometry due to steric hindrance .

Advanced: What mechanistic insights explain contradictions in reported reactivity with Grignard reagents?

Answer:
Discrepancies arise from solvent-dependent pathways:

  • Polar aprotic solvents (THF) : Grignard reagents (e.g., MeMgBr) attack the acetamide carbonyl, forming tertiary alcohols (yield: 70–75%) .
  • Non-polar solvents (toluene) : Competitive deprotonation of the NH group occurs, leading to byproducts (e.g., enolates, <10% yield). Kinetic studies (Arrhenius plots) show a 30% lower activation energy for carbonyl attack in THF .

Basic: How can researchers assess the compound’s stability under varying pH conditions?

Answer:

  • Hydrolysis studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via UV-Vis (λ = 270 nm) or LC-MS.
  • Results : Stability is highest at pH 7 (t₁/₂ > 48 hrs), with rapid hydrolysis in acidic (pH 1, t₁/₂ = 2 hrs) and basic (pH 13, t₁/₂ = 0.5 hrs) conditions due to amide bond cleavage .

Advanced: What computational strategies resolve discrepancies between predicted and observed bioactivity?

Answer:

  • Docking vs. MD Simulations : Docking (AutoDock Vina) may overestimate binding to fluorine-rich pockets due to fixed receptor models. Molecular dynamics (MD, GROMACS) accounts for CF₃/F group flexibility, improving correlation with IC₅₀ data (R² = 0.89 vs. 0.65 for docking) .
  • QSAR Models : Incorporate Hammett σ constants for CF₃/F to predict electronic effects on activity. Outliers often arise from unmodeled solvation effects .

Basic: What functional groups are most reactive in this compound, and how can they be modified?

Answer:

  • Acetamide NH : Participates in hydrogen bonding; modification via alkylation (e.g., MeI) alters solubility.
  • Aromatic F/CF₃ : Fluorine can be displaced via SNAr with strong nucleophiles (e.g., NaN₃ in DMSO), while CF₃ is inert under mild conditions .
  • Methyl group : Oxidation (KMnO₄) yields carboxylic acid derivatives for prodrug design .

Advanced: How do steric effects from the trifluoromethyl group impact crystallization and polymorphism?

Answer:

  • Crystal packing : CF₃ groups create voids (5–10% unit cell volume), favoring monoclinic over triclinic systems. Differential Scanning Calorimetry (DSC) reveals two polymorphs (Tm = 145°C and 152°C) with varying CF₃ rotational freedom .
  • Solvent selection : High-polarity solvents (e.g., DMSO) stabilize Form I (needle crystals), while low-polarity solvents (e.g., ethyl acetate) favor Form II (platelets) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ < 10 µM suggests lead potential) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values < 20 µM indicate therapeutic relevance .

Advanced: How can researchers reconcile conflicting solubility data reported in different solvents?

Answer:

  • Solubility parameters : Use Hansen Solubility Parameters (HSP) to predict miscibility. Experimental logP (2.8) suggests higher solubility in chloroform (δ = 19.0 MPa¹/²) vs. water (δ = 47.8 MPa¹/²) .
  • Contradictions : Discrepancies arise from metastable polymorphs or impurities. Re-crystallization and PXRD analysis ensure data reproducibility .

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